1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1-methylindole as the primary starting material.
Reaction with Trifluoroacetyl Chloride: The indole derivative is reacted with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the trifluoroacetylated product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the trifluoroacetyl group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives such as:
1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-one: This compound lacks the trifluoroacetyl group, which may result in different biological activities and chemical reactivity.
(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid: This derivative contains a carboxylic acid group instead of the trifluoroacetyl group, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C11H7ClF3NO |
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Molecular Weight |
261.63 g/mol |
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H7ClF3NO/c1-16-5-8(10(17)11(13,14)15)7-3-2-6(12)4-9(7)16/h2-5H,1H3 |
InChI Key |
AMIDGBPBEJNRMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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